molecular formula C13H10O3 B6377522 2-Formyl-4-(2-hydroxyphenyl)phenol, 95% CAS No. 1111132-41-2

2-Formyl-4-(2-hydroxyphenyl)phenol, 95%

Cat. No. B6377522
CAS RN: 1111132-41-2
M. Wt: 214.22 g/mol
InChI Key: RHZZZUFBDQJORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-4-(2-hydroxyphenyl)phenol, 95% (2F4HPP) is a phenolic compound with potential applications in a variety of scientific areas. It has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

2-Formyl-4-(2-hydroxyphenyl)phenol, 95% has been studied for its potential applications in a variety of scientific areas, such as medicine and biotechnology. It has been found to have antioxidant, anti-inflammatory, and antimicrobial properties, and has been studied for its potential use as an anti-cancer agent. Additionally, 2-Formyl-4-(2-hydroxyphenyl)phenol, 95% has been studied for its potential applications in drug delivery, gene therapy, and tissue engineering.

Mechanism of Action

2-Formyl-4-(2-hydroxyphenyl)phenol, 95% has been found to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Additionally, 2-Formyl-4-(2-hydroxyphenyl)phenol, 95% has been found to inhibit the activity of lipoxygenase (LOX), an enzyme involved in the production of leukotrienes, which are involved in inflammation and allergic reactions.
Biochemical and Physiological Effects
2-Formyl-4-(2-hydroxyphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), and to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). Additionally, 2-Formyl-4-(2-hydroxyphenyl)phenol, 95% has been found to have anti-inflammatory, antioxidant, and antimicrobial properties.

Advantages and Limitations for Lab Experiments

2-Formyl-4-(2-hydroxyphenyl)phenol, 95% has several advantages for lab experiments. It is inexpensive, easy to synthesize, and stable in aqueous solutions. Additionally, it is non-toxic and has a low toxicity profile. However, it has several limitations. It is not very soluble in organic solvents, and it can be difficult to purify due to its low solubility. Additionally, it can be degraded by light and heat, so it must be stored in a dark and cool place.

Future Directions

2-Formyl-4-(2-hydroxyphenyl)phenol, 95% has potential applications in a variety of scientific areas, such as medicine and biotechnology. Its potential future directions include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery, gene therapy, and tissue engineering. Additionally, further research into its synthesis, its advantages and limitations for lab experiments, and its potential toxicity profile would be beneficial. Finally, further research into its potential applications in other areas such as agriculture, food science, and environmental science would be beneficial.

Synthesis Methods

2-Formyl-4-(2-hydroxyphenyl)phenol, 95% can be synthesized by the condensation of 2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde in the presence of a base catalyst, such as potassium carbonate. The reaction is carried out at a temperature of 80°C and the product is purified by recrystallization.

properties

IUPAC Name

2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-8-10-7-9(5-6-12(10)15)11-3-1-2-4-13(11)16/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZZZUFBDQJORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685029
Record name 2',4-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4-(2-hydroxyphenyl)phenol

CAS RN

1111132-41-2
Record name 2',4-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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